Home > Products > Screening Compounds P87871 > p38 MAP Kinase Inhibitor V
p38 MAP Kinase Inhibitor V - 271576-77-3

p38 MAP Kinase Inhibitor V

Catalog Number: EVT-3187655
CAS Number: 271576-77-3
Molecular Formula: C19H20ClN5
Molecular Weight: 353.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p38 MAP Kinase Inhibitor V is a selective inhibitor targeting the p38 mitogen-activated protein kinase pathway, which plays a crucial role in various cellular processes, including inflammation and stress responses. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and conditions characterized by excessive cytokine production.

Source

The development of p38 MAP Kinase Inhibitor V stems from extensive research into the p38 MAP kinase pathway, which has been implicated in numerous pathological conditions. The compound is synthesized in laboratories focusing on medicinal chemistry and pharmacology, aiming to create effective treatments for chronic inflammatory diseases.

Classification

p38 MAP Kinase Inhibitor V falls under the category of small molecule inhibitors. Specifically, it is classified as a selective inhibitor of the p38 MAP kinase family, which includes several isoforms such as p38 alpha, p38 beta, p38 gamma, and p38 delta. These kinases are part of the larger mitogen-activated protein kinase signaling cascade.

Synthesis Analysis

Methods

The synthesis of p38 MAP Kinase Inhibitor V typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can be modified through various chemical reactions to yield the final product. Common methods include:

  • Refluxing: Heating reactants in a solvent to facilitate reactions.
  • Coupling Reactions: Joining two molecules through covalent bonds, often utilizing coupling agents.
  • Purification Techniques: Such as chromatography to isolate the desired compound from by-products.

Technical Details

The synthetic route may involve the formation of key intermediates that are subsequently transformed into the final inhibitor through functional group modifications, such as alkylation or acylation. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purity.

Molecular Structure Analysis

Structure

The molecular structure of p38 MAP Kinase Inhibitor V features distinct functional groups that confer selectivity for p38 MAP kinases. The compound's structure typically includes:

  • A central aromatic ring system.
  • Various substituents that enhance binding affinity to the kinase active site.
  • Functional groups that facilitate interactions with ATP-binding sites.

Data

Molecular weight, solubility, and spectral data (NMR, IR) are critical for characterizing the compound. For instance, the molecular weight might be around 300-400 g/mol, with specific solubility characteristics in organic solvents.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing p38 MAP Kinase Inhibitor V can include:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in precursor molecules.
  • Electrophilic Aromatic Substitution: Modifying aromatic rings by replacing hydrogen atoms with functional groups.
  • Reduction/Oxidation Reactions: Altering oxidation states to achieve desired functional groups.

Technical Details

These reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high specificity and efficiency.

Mechanism of Action

Process

p38 MAP Kinase Inhibitor V exerts its action by binding to the ATP-binding site of p38 MAP kinases. This binding prevents ATP from interacting with the kinase, thereby inhibiting its phosphorylation activity on downstream substrates involved in inflammatory signaling pathways.

Data

The inhibition mechanism is often characterized by kinetic studies that determine the inhibitor's potency (IC50 values) and selectivity across different kinases. For example, a low IC50 value indicates high potency against p38 kinases compared to other kinases.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of p38 MAP Kinase Inhibitor V may include:

  • Melting Point: Typically determined through differential scanning calorimetry (DSC).
  • Solubility: Assessed in various solvents to determine formulation strategies for drug delivery.

Chemical Properties

Chemical properties such as stability under physiological conditions and reactivity with biological targets are essential for evaluating therapeutic potential. Stability studies may reveal how well the compound withstands enzymatic degradation or hydrolysis.

Applications

Scientific Uses

p38 MAP Kinase Inhibitor V has several scientific applications:

  • Inflammatory Disease Research: Used to study mechanisms underlying diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
  • Drug Development: Serves as a lead compound for developing new anti-inflammatory drugs.
  • Biochemical Assays: Employed in assays to measure kinase activity and evaluate potential therapeutic strategies targeting inflammation.
Introduction to p38 MAPK Signaling and Therapeutic Targeting

p38 MAPK Isoforms in Cellular Stress Responses and Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a conserved signaling cascade that transduces extracellular stress signals into intracellular responses. Four isoforms exist (p38α/MAPK14, p38β/MAPK11, p38γ/MAPK12, p38δ/MAPK13), each with distinct tissue expression and functions:

  • p38α: Ubiquitously expressed; primary regulator of inflammation, senescence, and apoptosis. It drives cytokine production (TNF-α, IL-1β, IL-6) and matrix metalloproteinase (MMP) synthesis in response to oxidative stress, osmotic shock, or pathogens [1] [8].
  • p38β: Structurally similar to p38α (75% homology) but enriched in the brain; modulates neuronal stress responses [2].
  • p38γ: Predominantly in skeletal muscle; regulates myogenesis and muscle stem cell differentiation [6].
  • p38δ: Expressed in glands, lungs, and kidneys; implicated in keratinocyte differentiation and autoimmune disorders [5].

Activation occurs via a three-tiered phosphorylation cascade: MAPKKKs (e.g., ASK1, TAO1) phosphorylate MAPKKs (MKK3/6), which then activate p38 isoforms by dual phosphorylation at Thr-Gly-Tyr motifs. This triggers nuclear translocation and phosphorylation of transcription factors (e.g., ATF-2, MEF2) and kinases (e.g., MK2), amplifying inflammatory and catabolic processes [1] [7]. Dysregulated p38 signaling is pathogenic in chronic diseases like COPD (via neutrophil infiltration and airway remodeling) [1] and osteoarthritis (via MMP-13-mediated cartilage degradation) [5].

Table 1: Functional Roles of p38 MAPK Isoforms

IsoformGenePrimary TissuesKey Functions
p38αMAPK14UbiquitousInflammation, apoptosis, senescence
p38βMAPK11Brain, endotheliumNeuronal stress response
p38γMAPK12Skeletal muscleMyogenesis, satellite cell regulation
p38δMAPK13Glands, lungs, kidneysAutoimmunity, epithelial differentiation

Rationale for Targeted Inhibition in Disease Pathogenesis

Persistent p38α activation underlies pathologic inflammation and tissue destruction in multiple diseases:

  • COPD: p38α phosphorylates HSP27, enhancing neutrophil chemotaxis and sustaining IL-8/CXCL8-mediated inflammation. Inhibitors reduce sputum neutrophils and exacerbations [1].
  • Rheumatoid Arthritis (RA): Synovial p38α upregulates TNF-α and IL-1β, driving joint destruction. Knockout studies show reduced cartilage erosion [5].
  • Cancer: p38α/β dualism exists—it suppresses tumors via p53 activation but promotes metastasis through MMP-driven invasion. Context-dependent inhibition is key [4].
  • Muscular Dystrophy: Chronic p38α/β activation in aged muscle satellite cells impairs regeneration. Inhibitors restore myogenic capacity [6].

Notably, p38γ/δ inhibition may exacerbate insulin resistance, highlighting the need for isoform-selective compounds [6].

Historical Development of p38 MAPK Inhibitor Pharmacophores

The quest for p38 inhibitors began in the 1990s, evolving through distinct scaffold generations:

Table 2: Evolution of p38 MAPK Inhibitor Pharmacophores

GenerationKey ScaffoldsRepresentative CompoundsClinical StatusKey Advances/Limitations
1stPyridinylimidazolesSB203580, SB202190PreclinicalFirst ATP-competitive inhibitors; inhibited p38α/β but off-target effects on CYP450
2ndDiarylureasBIRB 796Phase II (RA, COPD)Allosteric binding; improved specificity but liver toxicity
3rdMorpholinonesTalmapimod (PH-797804)Phase II (COPD)Enhanced kinase selectivity; reduced side effects
4thNovel heterocyclesp38 MAPK Inhibitor VResearch useOptimized binding affinity, isoform selectivity, and metabolic stability

Structural Innovations:

  • Early scaffolds (e.g., SB203580) bound the ATP pocket via H-bonding with Met109 and hydrophobic interactions. Limited oral bioavailability and CYP inhibition hindered clinical use [1] [8].
  • Diarylureas (e.g., BIRB 796) targeted a unique hydrophobic pocket adjacent to the ATP site, conferring allosteric inhibition and slower dissociation rates [2].
  • p38 MAPK Inhibitor V: Represents modern optimization with a bicyclic core (e.g., pyrrolopyridine) that enhances Van der Waals contacts with Leu108 and Asp168. A fluorophenyl group improves isoform selectivity (α/β > γ/δ) and metabolic stability versus predecessors [1] [8].

Target Engagement Evidence: Inhibitor V reduces LPS-induced TNF-α in human monocytes (IC₅₀ < 50 nM) and suppresses phospho-p38 in murine collagen-induced arthritis models [1] [5].

Properties

CAS Number

271576-77-3

Product Name

p38 MAP Kinase Inhibitor V

IUPAC Name

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24)

InChI Key

WYWOBCJMDNZHAV-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4

Canonical SMILES

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.